molecular formula C12H15NO3 B14769398 4-Methoxy-2-morpholinobenzaldehyde

4-Methoxy-2-morpholinobenzaldehyde

Cat. No.: B14769398
M. Wt: 221.25 g/mol
InChI Key: AUIWVSJEUIYSKC-UHFFFAOYSA-N
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Description

4-Methoxy-2-morpholinobenzaldehyde is a specialized benzaldehyde derivative designed for use as a key synthetic intermediate in advanced research and development. Its molecular structure incorporates both a methoxy electron-donating group and a morpholino group, making it a valuable scaffold for constructing more complex molecules, particularly in medicinal chemistry and materials science . This compound is primarily used in multi-component and condensation reactions, such as the synthesis of chemically diverse libraries. Aldehydes of this type are crucial precursors in the formation of compounds with potential biological activity, serving as a backbone for the development of low-toxicity anti-neuroinflammatory agents . The morpholino and methoxy substituents on the aromatic ring can significantly influence the electronic properties and bioavailability of the resulting molecules. As a high-purity building block, it enables researchers to explore novel chemical spaces in heterocyclic and structure-based drug discovery projects. Handling Note: For safe handling, refer to the Safety Data Sheet. This product is intended for laboratory research purposes only and is not classified as a medicinal product or cosmetic ingredient. It is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-methoxy-2-morpholin-4-ylbenzaldehyde

InChI

InChI=1S/C12H15NO3/c1-15-11-3-2-10(9-14)12(8-11)13-4-6-16-7-5-13/h2-3,8-9H,4-7H2,1H3

InChI Key

AUIWVSJEUIYSKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperidine under specific conditions. One common method is to use a condensation reaction, where the aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 4-methylpiperidine in the presence of a suitable catalyst and solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Claisen-Schmidt Condensation Reactions

This aldehyde undergoes base-catalyzed condensation with ketones to form α,β-unsaturated carbonyl compounds. A documented example involves its reaction with 7-methoxy-3,4-dihydronaphthalen-1(2H)-one under modified Claisen-Schmidt conditions :

Reaction Conditions :

  • Solvent: Methanol

  • Base: 25% NaOH

  • Temperature: 268 K (initial), then room temperature

  • Workup: Silica gel chromatography (CH₂Cl₂:MeOH = 40:1)

Product : (E)-7-Methoxy-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
Key Structural Features :

ParameterValue
Olefin bond (C2=C11)1.3454(19) Å
Dihedral angle68.3(3)°
Morpholine ringChair conformation

The reaction proceeds via deprotonation of the ketone, nucleophilic attack on the aldehyde, and subsequent dehydration to form the chalcone analog .

Nucleophilic Addition-Cyclization with Thiosemicarbazones

The aldehyde group participates in thiosemicarbazone formation, followed by cyclization with activated alkynes :

Reaction Pathway :

  • Thiosemicarbazone Formation :

    Aldehyde+ThiosemicarbazideThiosemicarbazone\text{Aldehyde} + \text{Thiosemicarbazide} \rightarrow \text{Thiosemicarbazone}
  • Cyclization with Diethyl Acetylenedicarboxylate :

    • Nucleophilic attack by the -SH group on the alkyne

    • Intramolecular cyclization to form a thiazolidin-4-one core

Product : 2-{2-[1-(4-Morpholinophenylethylidene)hydrazinyl]}furo[2,3-d]thiazol-5(2H)-one
Key Features :

  • Eliminates two ethanol molecules during cyclization

  • Confirmed by GC-MS and comparative NMR analysis

Comparative Reactivity of Structural Analogs

The methoxy and morpholine substituents significantly influence reactivity compared to simpler benzaldehyde derivatives:

CompoundCondensation Rate (Relative)Cyclization Yield
4-Methoxy-2-morpholinobenzaldehyde1.0 (Reference)72%
4-Morpholinobenzaldehyde1.368%
4-Fluoro-2-morpholinobenzaldehyde0.865%

Data extrapolated from analogous reactions in cited studies.

Key Mechanistic Insights

  • Electronic Effects : The morpholine ring donates electron density via resonance, activating the aldehyde toward nucleophilic attack .

  • Steric Influence : The methoxy group at C4 creates steric hindrance, favoring E-stereochemistry in condensation products .

  • Solubility Impact : Polar substituents improve solubility in protic solvents (e.g., methanol), facilitating reaction monitoring by TLC .

This compound’s unique functionalization makes it valuable for synthesizing bioactive molecules, particularly anti-inflammatory agents and heterocyclic pharmaceuticals. Further studies exploring its use in asymmetric catalysis and photochemical reactions are warranted.

Scientific Research Applications

4-Methoxy-2-morpholinobenzaldehyde is an organic compound featuring a methoxy group and a morpholine ring attached to a benzaldehyde structure. It has a molecular weight of approximately 191.23 g/mol and typically appears as a pale yellow solid with a melting point ranging from 104 °C to 105 °C. This compound's unique arrangement of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry.

Applications

  • Anti-inflammatory and Neuroprotective Contexts Research has indicated that this compound exhibits significant biological activities, particularly in anti-inflammatory and neuroprotective contexts. Derivatives of this compound have shown potential in inhibiting the activation of the nuclear factor kappa B signaling pathway, which is crucial in inflammatory responses.
  • Antimicrobial Properties Modifications of similar compounds have been explored for their activity against Mycobacterium tuberculosis, suggesting that related structures may also possess antimicrobial properties.
  • Interaction Studies Interaction studies involving this compound focus primarily on its binding affinity and efficacy against specific biological targets. For instance, studies have explored its interactions with enzymes involved in metabolic pathways relevant to inflammation and infection control. These investigations often utilize techniques such as:
  • Enzyme kinetics assays
  • Spectroscopic methods
  • Computational modeling
  • Synthesis The synthesis of this compound can be achieved through several methods:
  • Structural Analogs Several compounds share structural similarities with this compound:
    • 4-Morpholinobenzaldehyde
    • 2-(4-Morpholinophenyl)-2-oxoacetaldehyde hydrate
    • 4-Fluoro-2-morpholinobenzaldehyde
    • (4-Morpholin-4-yl-phenyl)methanol
    • 4-Bromo-2-morpholinobenzaldehyde

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-Methoxy-2-morpholinobenzaldehyde and analogous benzaldehyde derivatives are critical for understanding their reactivity and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Substituted Benzaldehydes

Compound Name Substituents (Position) Electronic Effects Key Applications Synthesis Method
This compound Methoxy (C4), Morpholine (C2) Electron-donating (morpholine), Moderate polarity Pharmaceutical intermediates, catalysis Condensation of aldehydes with morpholine derivatives (inferred)
4-Methoxy-2-nitrobenzaldehyde Methoxy (C4), Nitro (C2) Strong electron-withdrawing (nitro), High polarity Explosives, dye intermediates Nitration of 4-methoxybenzaldehyde
2-[(4-Methoxybenzyl)imino]phenol (from ) Methoxy (C4), Imine (C2) Electron-withdrawing (imine), Moderate polarity Coordination chemistry, ligand synthesis Condensation of 4-methoxybenzylamine with salicylaldehyde

Key Findings :

Reactivity: The morpholine group in this compound enhances nucleophilicity at the aldehyde group compared to nitro-substituted analogs, facilitating reactions like Schiff base formation. In contrast, the nitro group in 4-Methoxy-2-nitrobenzaldehyde deactivates the ring, reducing electrophilic substitution reactivity . The imine derivative (from ) exhibits chelating properties due to the phenolic -OH and imine groups, making it suitable for metal coordination .

Solubility and Stability :

  • Morpholine’s electron-donating nature increases solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to nitro derivatives, which are more soluble in acidic media.
  • Nitro-substituted benzaldehydes are thermally stable but sensitive to reducing agents, whereas morpholine derivatives are prone to hydrolysis under strong acidic conditions.

Applications: this compound is primarily used in medicinal chemistry for synthesizing kinase inhibitors or antimicrobial agents. 4-Methoxy-2-nitrobenzaldehyde finds utility in agrochemicals and dyes due to its nitro group’s redox activity .

Q & A

Q. What are the standard synthetic routes for preparing 4-Methoxy-2-morpholinobenzaldehyde?

The compound is typically synthesized via a Schiff base formation reaction. A common method involves refluxing equimolar amounts of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) with morpholine in ethanol for 2–4 hours. The reaction mixture is then cooled to room temperature, yielding crystalline intermediates, which are purified via recrystallization or column chromatography . For example, morpholine derivatives often require catalytic acetic acid or formaldehyde to enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the methoxy (-OCH3_3) and morpholine ring protons.
  • X-ray Diffraction (XRD) : To resolve crystal structure ambiguities, particularly for verifying bond angles and torsional strain in the morpholine moiety .
  • FT-IR : Identification of aldehyde (C=O stretch ~1700 cm1^{-1}) and morpholine ring vibrations (C-N stretches ~1100 cm1^{-1}) .

Q. How is purity assessed for this compound in academic research?

Purity is validated using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Residual solvents (e.g., ethanol, morpholine) are quantified via GC-MS, adhering to EFSA guidelines for trace impurity limits (<0.1%) .

Q. What are the solubility properties of this compound?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or methanol. Insolubility in water necessitates sonication or heating (40–60°C) for aqueous-phase reactions. Solubility data should be cross-checked using the Hansen Solubility Parameters (HSP) method .

Q. How is stability maintained during storage?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation of the aldehyde group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to assess degradation products .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Discrepancies often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6_6) for consistent NMR readings. For ambiguous peaks, 2D NMR techniques (COSY, HSQC) or computational modeling (DFT calculations) can clarify structural assignments .

Q. What strategies optimize reaction yields in morpholine-containing derivatives?

  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance nucleophilicity of the morpholine nitrogen.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W, 15 min) while improving yields by 20–30% .
  • Solvent Optimization : Replace ethanol with acetonitrile for higher dielectric constant, favoring Schiff base formation .

Q. How do steric and electronic effects influence reactivity in downstream applications?

The electron-donating methoxy group activates the benzaldehyde ring toward electrophilic substitution, while the morpholine ring’s steric bulk directs regioselectivity. Computational studies (e.g., Fukui function analysis) predict reactivity hotspots, validated by experimental kinetic data .

Q. What analytical methods validate the absence of mutagenic impurities?

Follow ICH M7 guidelines using Ames test-compatible assays. LC-MS/MS with a limit of detection (LOD) <1 ppm is critical for identifying genotoxic byproducts like nitroso-morpholine derivatives .

Q. How are reaction intermediates characterized in complex multi-step syntheses?

Use in situ FT-IR or Raman spectroscopy to monitor real-time intermediate formation. For unstable intermediates, cryogenic trapping (-78°C) coupled with HRMS (High-Resolution Mass Spectrometry) ensures accurate identification .

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